molecular formula C15H12N2O B1680880 2-Methyl-4-phenyl-5-(4-pyridyl)oxazole CAS No. 318480-82-9

2-Methyl-4-phenyl-5-(4-pyridyl)oxazole

Cat. No. B1680880
M. Wt: 236.27 g/mol
InChI Key: BHWCZLOXTLWZAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06288062B1

Procedure details

A mixture of 2-acetamido-2-phenyl-1-(4-pyridyl)ethanone (0.101 g, 0.397 mmol) in conc. H2SO4 (1 mL) was heated at 100° C. for 18 h. After cooling, the mixture was poured onto ice and neutralized with 2.5N NaOH. The aqueous mixture was extracted with CH2Cl2 and the combined organic extracts were washed with sat'd NaCl and dried over MgSO4. Evaporation of solvent gave an oil which was purified by flash chromatography, eluting with 0-2% MeOH/CHCl3. The title compound was obtained as a gold oil (3.0 mg): MS(DCI/NH3) (m/z): 237 (M++H).
Name
2-acetamido-2-phenyl-1-(4-pyridyl)ethanone
Quantity
0.101 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:6]([C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1)=[O:7])(=O)[CH3:2].[OH-].[Na+]>OS(O)(=O)=O>[CH3:2][C:1]1[O:7][C:6]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)=[C:5]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:4]=1 |f:1.2|

Inputs

Step One
Name
2-acetamido-2-phenyl-1-(4-pyridyl)ethanone
Quantity
0.101 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)C1=CC=NC=C1)C1=CC=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with CH2Cl2
WASH
Type
WASH
Details
the combined organic extracts were washed with sat'd NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent
CUSTOM
Type
CUSTOM
Details
gave an oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography
WASH
Type
WASH
Details
eluting with 0-2% MeOH/CHCl3

Outcomes

Product
Name
Type
product
Smiles
CC=1OC(=C(N1)C1=CC=CC=C1)C1=CC=NC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.